molecular formula C22H22N4O2S2 B2513780 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one CAS No. 847403-20-7

3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one

Cat. No.: B2513780
CAS No.: 847403-20-7
M. Wt: 438.56
InChI Key: AURBBJUHCDOEOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a triazole-thiazolone hybrid featuring a cyclopentylthio group at the 5-position of the triazole ring and a 4-methoxyphenyl substituent at the 4-position. The benzo[d]thiazol-2(3H)-one moiety is linked via a methyl group at the triazole’s 3-position. Its molecular weight is 422.6 g/mol (CAS: 56622-55-0), though physical properties like density and melting point remain uncharacterized in available literature .

Properties

IUPAC Name

3-[[5-cyclopentylsulfanyl-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O2S2/c1-28-16-12-10-15(11-13-16)26-20(23-24-21(26)29-17-6-2-3-7-17)14-25-18-8-4-5-9-19(18)30-22(25)27/h4-5,8-13,17H,2-3,6-7,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AURBBJUHCDOEOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NN=C2SC3CCCC3)CN4C5=CC=CC=C5SC4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one typically involves a multistep synthetic route. The synthesis starts with the formation of the triazole ring, followed by the introduction of the cyclopentylthio group and the attachment of the methoxyphenyl and benzo[d]thiazole groups. The reaction conditions often require controlled temperatures, specific solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper salts.

Industrial Production Methods

On an industrial scale, the production method is optimized for high yield and purity. Large-scale reactors and continuous flow systems may be employed to enhance efficiency. Careful monitoring of reaction conditions, such as pH, temperature, and reaction time, is critical to ensure the consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

The compound undergoes various chemical reactions, including:

  • Oxidation: : Reacts with oxidizing agents like hydrogen peroxide or potassium permanganate to form oxidized derivatives.

  • Reduction: : Can be reduced using agents such as lithium aluminum hydride to yield corresponding reduced products.

  • Substitution: : Participates in nucleophilic and electrophilic substitution reactions, especially at the methoxyphenyl and benzo[d]thiazole sites.

Common Reagents and Conditions

  • Oxidation: : Requires acidic or basic conditions, with temperatures ranging from room temperature to elevated temperatures for optimal results.

  • Reduction: : Typically conducted in anhydrous conditions under inert atmosphere to prevent side reactions.

  • Substitution: : Conditions vary depending on the substituents being introduced but often involve polar solvents and temperature control.

Major Products Formed

  • Oxidation: : Forms ketones, alcohols, or carboxylic acids depending on the degree of oxidation.

  • Reduction: : Yields reduced forms of the compound with altered functional groups.

  • Substitution: : Produces derivatives with new substituents at various positions on the phenyl and triazole rings.

Scientific Research Applications

The compound has diverse applications across several fields:

  • Chemistry: : Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

  • Biology: : Investigated for its potential as a biochemical probe or a drug precursor.

  • Medicine: : Explored for its therapeutic properties, particularly in targeting specific enzymes or receptors.

  • Industry: : Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes, receptors, or nucleic acids. Its mechanism of action involves binding to active sites or allosteric sites, leading to modulation of biological pathways. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or biochemical research.

Comparison with Similar Compounds

Substituent Variations and Physicochemical Properties

The compound’s activity and properties are influenced by substituents on the triazole and thiazolone rings. Key analogs include:

Compound Name Substituents (Triazole Position 5/Position 4) Molecular Weight (g/mol) Key Features
Target Compound Cyclopentylthio / 4-Methoxyphenyl 422.6 Cyclic thioether; enhanced lipophilicity
3-((5-(Benzylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one Benzylthio / 4-Methoxyphenyl 445.6 Aromatic thioether; potential π-π interactions
3-((5-(Butylthio)-4-phenethyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one Butylthio / Phenethyl 424.6 Linear alkyl chain; increased flexibility
3-((5-(Pyridin-3-ylmethylthio)-4-(o-tolyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one Pyridinylmethylthio / o-Tolyl 445.6 Heteroaromatic substituent; potential hydrogen bonding
4-(4-Ethoxyphenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazol-3-one Ethoxyphenyl / 4-Methoxyphenyl Not reported Ethoxy group; altered electronic effects

Key Observations :

  • Lipophilicity : The cyclopentylthio group in the target compound likely enhances membrane permeability compared to benzylthio (aromatic) or pyridinylmethylthio (polar) groups .
  • Electronic Effects : The 4-methoxyphenyl group donates electron density via the methoxy group, which could stabilize charge-transfer interactions in biological systems .

Structural and Crystallographic Insights

  • Planarity : The benzo[d]thiazol-2(3H)-one ring is planar, enabling π-π stacking with aromatic residues in biological targets, as observed in dithiazolone derivatives .
  • Crystal Packing : Analogs like 4-(5-oxo-5H-1,2,4-dithiazol-3-yl)phenyl tosylate exhibit intermolecular π-π interactions (3.55 Å spacing), which may stabilize the target compound’s solid-state structure .

Biological Activity

The compound 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one , with the CAS number 847403-20-7, is a novel synthetic molecule that has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including its synthesis, mechanisms of action, and implications for therapeutic applications.

  • Molecular Formula : C22H22N4O2S2
  • Molecular Weight : 438.6 g/mol
  • Structure : The compound features a triazole ring and a benzo[d]thiazole moiety, which are known for their pharmacological relevance.

Antiviral Activity

Research indicates that compounds similar to the one exhibit moderate to good antiviral activity against HIV-1. For instance, studies on related thiazole derivatives have shown promising results in inhibiting viral replication, suggesting that the structural components of this compound may confer similar properties .

Anticancer Properties

Preliminary studies have demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines. Notably:

  • Colon Cancer : The compound was tested against human colon cancer cell lines (HCT116 and HT29), showing IC50 values below 4 µM, indicating potent cytotoxic effects .
  • Mechanism of Action : The cytotoxicity is attributed to the induction of apoptosis, characterized by caspase activation and mitochondrial membrane potential depolarization. This suggests that the compound may act through mitochondrial pathways .

Selectivity Index

The selectivity index (SI) is an important measure of a compound's safety profile. Compounds in similar studies have demonstrated high SI values, indicating lower toxicity to non-malignant cells compared to cancerous cells. This characteristic is crucial for developing therapeutics with minimal side effects .

Case Studies

StudyCell Line TestedIC50 Value (µM)Notes
HCT116<1Potent cytotoxicity observed
HT29<1Induction of apoptosis confirmed
HIV-1ModerateStructural analogs showed antiviral activity

The proposed mechanisms through which this compound exerts its biological effects include:

  • Apoptosis Induction : Activation of caspases and accumulation of subG1 phase cells indicate apoptotic cell death.
  • Reactive Oxygen Species (ROS) Production : Increased ROS levels have been linked to apoptosis in various cancer cells.
  • Cell Cycle Arrest : The compound may cause cell cycle arrest at specific phases, contributing to its anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and critical reaction conditions for preparing 3-((5-(cyclopentylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one?

  • Methodological Answer : The synthesis involves multi-step reactions, starting with the formation of the triazole core. Key steps include:

  • Nucleophilic substitution for introducing the cyclopentylthio group at the 5-position of the triazole ring .
  • Methylation of the triazole at the 4-position with 4-methoxyphenyl via Ullmann-type coupling under copper catalysis .
  • Benzothiazolone coupling through a thioether linkage, optimized using DCC (dicyclohexylcarbodiimide) as a coupling agent in anhydrous DMF .
  • Critical parameters: Temperature (60–80°C for triazole formation), pH control (neutral for thioether stability), and catalysts (e.g., CuI for aryl coupling) .

Q. How can researchers confirm the structural integrity and purity of this compound post-synthesis?

  • Methodological Answer : Use a combination of:

  • Nuclear Magnetic Resonance (NMR) : 1H^1H and 13C^{13}C NMR to verify substituent positions (e.g., cyclopentylthio protons at δ 1.5–2.5 ppm; benzothiazolone carbonyl at δ 165–170 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : To confirm molecular ion peaks (e.g., [M+H]+^+) and isotopic patterns .
  • HPLC-PDA : Purity assessment (>95%) using a C18 column with acetonitrile/water gradients .

Q. What are the primary biological targets or mechanisms of action associated with this compound?

  • Methodological Answer : Preliminary studies on analogous triazole-benzothiazole hybrids suggest:

  • Enzyme inhibition : Potential inhibition of kinases (e.g., EGFR) or cytochrome P450 enzymes via competitive binding at the triazole-thioether domain .
  • Antimicrobial activity : Assessed via microdilution assays against Gram-positive bacteria (e.g., S. aureus), with MIC values compared to standard drugs .
  • Apoptosis induction : In vitro screening using MTT assays on cancer cell lines (e.g., MCF-7) to measure IC50_{50} values .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Methodological Answer :

  • Substituent variation : Synthesize derivatives with modified groups (e.g., replacing cyclopentylthio with pyridinylthio or adjusting methoxyphenyl substituents) .
  • Pharmacophore mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical binding interactions (e.g., hydrogen bonds with benzothiazolone carbonyl) .
  • In vitro-to-in vivo correlation : Compare enzyme inhibition data (IC50_{50}) with pharmacokinetic parameters (e.g., bioavailability in rodent models) .

Q. What strategies address low aqueous solubility and bioavailability in preclinical studies?

  • Methodological Answer :

  • Salt formation : Synthesize sodium or potassium salts of the parent compound to enhance solubility (e.g., via reaction with NaOH/KOH in ethanol) .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (50–100 nm) using emulsion-solvent evaporation, characterized by DLS and TEM .
  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated methoxyphenyl) to improve membrane permeability .

Q. How can computational methods predict toxicity or metabolic stability?

  • Methodological Answer :

  • ADMET prediction : Use tools like SwissADME to estimate logP (lipophilicity), CYP450 metabolism, and hERG channel inhibition .
  • Metabolite identification : Simulate phase I/II metabolism (e.g., CYP3A4-mediated oxidation) using Schrödinger’s MetaSite .
  • Toxicophore analysis : Compare structural alerts (e.g., thioether groups) with databases like Tox21 .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported biological activities of triazole-benzothiazole hybrids?

  • Methodological Answer :

  • Assay standardization : Re-evaluate activities under uniform conditions (e.g., ATP concentration in kinase assays) .
  • Structural confirmation : Verify compound identity via X-ray crystallography to rule out polymorphic or isomeric variations .
  • Meta-analysis : Compare datasets across studies using statistical tools (e.g., ANOVA) to identify outliers or batch effects .

Methodological Tables

Analytical Technique Key Parameters Application Example
NMR Spectroscopy1H^1H, 13C^{13}C, DEPT-135Assign cyclopentylthio protons
HRMSResolution < 5 ppmConfirm molecular formula
HPLC-PDAC18 column, 254 nm detectionPurity assessment (>95%)
Biological Assay Protocol Outcome Metric
MIC DeterminationBroth microdilution (CLSI guidelines)MIC = 8 µg/mL (vs. S. aureus)
MTT Assay48-h incubation, DMSO solubilizationIC50_{50} = 12 µM (MCF-7 cells)

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.